molecular formula C26H28O4S B5240231 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B5240231
M. Wt: 436.6 g/mol
InChI Key: HBBWHROGKWQSHV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one is a propanone derivative featuring a sulfonyl group and aryl substituents. Its structure includes a 4-methylphenyl group at position 1, a 4-propoxyphenyl group at position 3, and a 4-methylphenylsulfonyl moiety at position 2. This compound is of interest due to its structural complexity, which may influence reactivity, stability, and applications in materials science or medicinal chemistry.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O4S/c1-4-17-30-23-13-11-22(12-14-23)26(18-25(27)21-9-5-19(2)6-10-21)31(28,29)24-15-7-20(3)8-16-24/h5-16,26H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBWHROGKWQSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylphenylsulfonyl chloride with 4-propoxybenzaldehyde in the presence of a base, followed by reduction and subsequent reaction with 4-methylacetophenone. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions include sulfone, alcohol, amine, sulfonamide, and sulfonate derivatives .

Scientific Research Applications

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Propan-1-one Derivatives

Compound Name Substituents (Positions 1, 3, 3') Functional Groups Present Molecular Weight (g/mol)
Target Compound 4-methylphenyl, 4-propoxyphenyl, 4-methylsulfonyl Sulfonyl, propoxy ~466.6 (calculated)
3-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenylpropan-1-one Phenyl, 4-methoxyphenyl, 4-methylsulfonyl Sulfonyl, methoxy ~438.5
1-(4-t-Butylphenyl)-3-(4-methylphenyl)propan-1-one 4-t-Butylphenyl, 4-methylphenyl Alkyl (t-butyl, methyl) ~280.4
3-((4-Chlorophenyl)thio)-1-(4-methoxyphenyl)-3-(4-(methylthio)phenyl)propan-1-one 4-methoxyphenyl, 4-chlorophenylthio, methylthio Thioether, methoxy, chloro ~458.0

Key Observations :

  • Sulfonyl vs.
  • Propoxy vs.
  • Steric Effects : The 4-propoxyphenyl group introduces more steric hindrance than smaller substituents (e.g., methyl or methoxy), which could influence reaction kinetics or crystal packing .

Key Observations :

  • The target compound likely requires multi-step synthesis, including sulfonation and alkylation, whereas simpler analogs (e.g., ) are synthesized via one-step Claisen-Schmidt condensations.
  • Brominated analogs (e.g., ) involve halogenation under controlled conditions, contrasting with the target’s sulfonyl functionalization.

Physical and Spectroscopic Properties

Table 3: Elemental Analysis and Spectral Data

Compound Elemental Analysis (C/H/N) Key Spectral Features (NMR/IR) Reference
Target Compound Not reported Expected sulfonyl S=O stretch (~1350–1150 cm⁻¹)
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one C 67.96%, H 4.70%, N 3.68% Aromatic C-H stretches, ketone C=O (~1700 cm⁻¹)
1-(4-t-Butylphenyl)-3-(4-methylphenyl)propan-1-one Not reported ¹H NMR: δ 7.2–7.4 (aromatic), δ 2.3 (t-butyl)

Key Observations :

  • The sulfonyl group in the target compound would produce distinct IR absorption compared to amino or alkyl-substituted analogs.
  • Elemental analysis of the target compound is unreported, but its higher molecular weight (~466.6 vs. ~280.4 in ) suggests significant differences in carbon/hydrogen content.

Key Observations :

  • Sulfonyl-containing compounds may pose higher toxicity risks compared to non-sulfonated analogs, though specific data for the target compound is lacking.

Biological Activity

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-3-(4-propoxyphenyl)propan-1-one, often referred to as a sulfonyl-containing compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. The sulfonyl moiety is particularly significant in enhancing the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonyl-containing compounds. For instance, a series of derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds on Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF7 (Breast)15
Compound BHeLa (Cervical)20
Compound CA549 (Lung)10

These findings indicate that modifications in the phenyl and propoxy groups can significantly affect the compound's potency against cancer cells.

Anti-inflammatory Activity

The compound's sulfonamide structure has been linked to anti-inflammatory effects. A study indicated that similar sulfonamide derivatives exhibited notable inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production
In an experimental model, compounds with sulfonamide moieties demonstrated a reduction in TNF-alpha production by macrophages, indicating potential use in inflammatory conditions .

Antimicrobial Activity

The biological activity against microbial strains has also been explored. Compounds structurally related to this compound were tested for antibacterial properties.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DE. coli32
Compound ES. aureus16
Compound FP. aeruginosa64

These results indicate that the presence of specific substituents can enhance antimicrobial efficacy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

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